molecular formula C8H3BrCl2F3N B13689776 N-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13689776
M. Wt: 320.92 g/mol
InChI Key: ZGSBOTXVGAOEHJ-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that belongs to the class of acyl chlorides. This compound is characterized by the presence of a trifluoroacetimidoyl group attached to a phenyl ring substituted with bromine and chlorine atoms. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-5-chloroaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically obtained in high purity through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution:

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thiols: Formed by the reaction with thiols.

    Substituted Phenyl Derivatives: Formed by electrophilic aromatic substitution.

Scientific Research Applications

N-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Bromo-5-chlorophenyl)acetamide: Similar structure but lacks the trifluoroacetimidoyl group.

    N-(2-Bromo-5-chlorophenyl)trifluoroacetamide: Contains a trifluoroacetamide group instead of the acyl chloride group.

Uniqueness

N-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, as well as the trifluoroacetimidoyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C8H3BrCl2F3N

Molecular Weight

320.92 g/mol

IUPAC Name

N-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H3BrCl2F3N/c9-5-2-1-4(10)3-6(5)15-7(11)8(12,13)14/h1-3H

InChI Key

ZGSBOTXVGAOEHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C(C(F)(F)F)Cl)Br

Origin of Product

United States

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